N-(1-(1-(3,4-二甲基苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-3-甲基-1H-吡唑-5-基)环己烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have received great attention due to their biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the reaction of dichloro-C6-thiomethyl substituted starting derivatives with an excess of 4-chloroaniline in absolute ethanol under reflux .科学研究应用
抗癌和抗炎应用
研究探索了新型吡唑并嘧啶衍生物的合成和生物学评估,重点介绍了它们的抗癌和抗炎潜力。这些化合物,包括与所讨论化合物类似的结构,已被合成以靶向特定的癌细胞系和炎症通路,显示出对癌细胞的显着细胞毒性和对炎症标志物的抑制作用。
- 例如,Rahmouni 等人 (2016) 进行的一项研究合成了一系列吡唑并嘧啶衍生物并评估了它们的细胞毒性和 5-脂氧合酶抑制活性,表明了潜在的抗癌和抗炎应用 (Rahmouni 等人,2016)。
抗菌活性
一些研究集中于开发吡唑并嘧啶及其相关化合物的抗菌功效。已针对各种细菌和真菌菌株测试了这些化合物,显示出作为潜在抗菌剂的有希望的结果。
- 在此背景下,Bondock 等人 (2008) 利用关键中间体合成结合安替比林部分的新杂环,显示出显着的抗菌活性 (Bondock 等人,2008)。
杀虫和抗菌潜力
还进行了对嘧啶连接的吡唑杂环的研究,展示了这些化合物的合成及其杀虫和抗菌潜力的评估。这一研究方向为此类化合物在生物应用中的实用性增添了另一个维度。
- 例如,Deohate 和 Palaspagar (2020) 的一项研究合成了嘧啶连接的吡唑杂环并评估了它们的杀虫和抗菌活性,为新型生物活性化合物的开发做出了贡献 (Deohate 和 Palaspagar,2020)。
未来方向
The future directions in the research of pyrazolo[3,4-d]pyrimidine derivatives could involve the synthesis of new derivatives with potential therapeutic effects. For example, key intermediates for their synthesis and their use in a divergent synthesis, making use of a Curtius rearrangement, to nilotinib and imatinib have been described .
属性
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-14-9-10-18(11-15(14)2)30-21-19(13-25-30)23(33)28-24(27-21)31-20(12-16(3)29-31)26-22(32)17-7-5-4-6-8-17/h9-13,17H,4-8H2,1-3H3,(H,26,32)(H,27,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTCJASCEXWBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5CCCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。